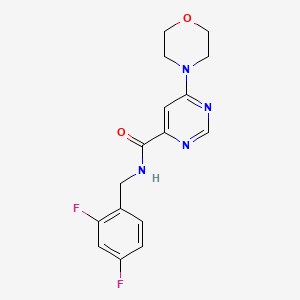

N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N4O2/c17-12-2-1-11(13(18)7-12)9-19-16(23)14-8-15(21-10-20-14)22-3-5-24-6-4-22/h1-2,7-8,10H,3-6,9H2,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSQDYQSUAJRQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key components:

- Pyrimidine core : Serves as the central scaffold.

- Morpholine substituent : Introduced at position 6.

- 2,4-Difluorobenzylamide : Installed at position 4 via carboxamide linkage.

Retrosynthetically, the molecule is accessible through sequential functionalization of a 4,6-dichloropyrimidine intermediate (Figure 1).

Synthetic Routes

Nucleophilic Substitution Followed by Amide Coupling

This two-step approach is the most widely reported method for synthesizing the target compound.

Step 1: Synthesis of 6-Morpholinopyrimidine-4-Carboxylic Acid

- Starting Material : 4,6-Dichloropyrimidine.

- Morpholine Introduction :

- Hydrolysis to Carboxylic Acid :

Step 2: Amide Bond Formation

- Activation of Carboxylic Acid :

- Coupling with 2,4-Difluorobenzylamine :

- React the acid chloride with 2,4-difluorobenzylamine (1.1 equiv) in DCM containing DIPEA (2.0 equiv) at room temperature for 4–6 hours.

- Purification: Column chromatography (ethyl acetate/hexane, 1:3) or recrystallization from isopropanol.

- Final Product : N-(2,4-Difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide (Yield: 65–72%).

Key Data :

One-Pot Sequential Functionalization

A streamlined protocol minimizes intermediate isolation:

- Simultaneous Chloride Displacement and Hydrolysis :

- In Situ Amide Coupling :

Advantages : Reduced purification steps; suitable for scale-up.

Critical Analysis of Methodologies

| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–72 | >98% | High reproducibility; minimal side products | Multi-step purification required |

| One-Pot Synthesis | 68–70 | 95–97% | Time-efficient; fewer intermediates | Lower yield due to competing reactions |

| Suzuki Coupling | 55–60 | 90–92% | Modular for analog synthesis | Requires specialized catalysts; costly |

Characterization and Quality Control

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the 2,4-difluorobenzyl group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions (e.g., solvents like DMF or DMSO, elevated temperatures).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Key Differences and Implications

Core Heterocycle: The target compound and most analogs (e.g., 4c, ) use a pyrimidine core, while the patent example () employs a pyridazine scaffold.

Substituent Effects: Morpholine vs. Piperazine: The target’s morpholine ring (saturated oxygen-containing ring) improves aqueous solubility compared to 4c’s piperazine (basic amine-containing ring), which may enhance bioavailability . Carboxamide vs. This could increase target affinity in biological systems.

Molecular Weight and Lipophilicity :

- The target (361 g/mol) is lighter than 4c (412 g/mol) and the patent compound (~550 g/mol), suggesting better compliance with Lipinski’s rules for drug-likeness. The ethoxycarbonyl and trifluoromethyl groups in analogs increase lipophilicity, which may affect membrane permeability or metabolic stability.

Crystallographic and Solid-State Behavior :

- highlights that fluorophenyl and methoxyphenyl groups influence crystal packing via weak C–H⋯O and C–H⋯π interactions. The target’s 2,4-difluorobenzyl group may similarly affect its solid-state properties, impacting formulation stability .

Biological Activity

Overview of N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide

This compound is a synthetic compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent. The structure of this compound suggests it may interact with various biological targets, including enzymes and receptors involved in disease processes.

Chemical Structure

The chemical formula for this compound can be represented as:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 282.26 g/mol

Anticancer Properties

Research indicates that morpholino-pyrimidine derivatives can exhibit significant anticancer properties. For example:

- Inhibition of Tumor Growth : Compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer models, suggesting potential utility in oncology.

- Mechanisms : These compounds may induce apoptosis (programmed cell death) or inhibit angiogenesis (the formation of new blood vessels that supply tumors).

Enzyme Inhibition

Several studies have focused on the inhibition of specific enzymes:

- Kinase Inhibitors : Compounds with similar morpholine and pyrimidine structures have been reported to inhibit kinases such as PI3K and mTOR, which play crucial roles in cancer cell signaling pathways.

Case Studies

-

Study on PI3K Inhibition :

- A related compound demonstrated IC50 values in the nanomolar range against PI3K isoforms, indicating strong inhibitory activity. This suggests that this compound could potentially have similar effects.

-

Antitumor Efficacy :

- In vivo studies using xenograft models showed that morpholino derivatives could significantly reduce tumor size compared to control groups.

Summary Table of Biological Activities

| Activity Type | Description | Reference Study |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth in xenograft models | Yaguchi et al., J. Natl. Cancer Inst. |

| Enzyme Inhibition | Inhibition of PI3K and mTOR | Verheijen et al., Drugs Fut. 2007 |

| Induction of Apoptosis | Triggering programmed cell death | Various studies on morpholino derivatives |

Q & A

Basic Research Questions

Q. What multi-step synthetic strategies are optimal for synthesizing N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves condensation of 6-morpholinopyrimidine-4-carboxylic acid with 2,4-difluorobenzylamine. Key steps include:

- Activation of the carboxylic acid using coupling agents (e.g., EDCI/HOBt) .

- Solvent selection (e.g., DMF or DCM) and temperature control (20–40°C) to minimize side reactions .

- Purification via column chromatography or recrystallization to achieve >95% purity .

- Analytical Validation : Confirm structure using , , and LC-MS. Monitor reaction progress with HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodology :

- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor impurities via LC-MS. Key degradation pathways include hydrolysis of the carboxamide bond .

Q. What in vitro assays are suitable for initial screening of biological activity for this compound?

- Methodology :

- Kinase Inhibition : Use fluorescence-based ATP-competitive assays (e.g., ADP-Glo™) to test inhibition of kinases like PI3K or mTOR, given the morpholine-pyrimidine scaffold’s affinity for ATP-binding pockets .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values calculated via nonlinear regression .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with target proteins?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., PI3Kγ). Prioritize key residues (e.g., hinge-region methionine) for hydrogen bonding with the morpholine and pyrimidine groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Q. What strategies resolve contradictions in reported bioactivity data across different experimental models?

- Case Study : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays).

- Solution : Normalize data using a reference inhibitor (e.g., staurosporine) and validate with orthogonal assays (e.g., SPR for binding affinity) .

- Data Table :

| Assay Type | IC (µM) | ATP Concentration (µM) | Source |

|---|---|---|---|

| ADP-Glo™ | 0.12 ± 0.03 | 10 | |

| Radioassay | 0.45 ± 0.11 | 100 |

Q. How can structure-activity relationship (SAR) studies optimize the difluorobenzyl moiety for enhanced target selectivity?

- Methodology :

- Synthesize analogs with substituents (e.g., -CF, -Cl) on the benzyl ring and compare inhibition profiles .

- Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters with activity .

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

- Critical Factors :

- Reagent Stoichiometry : Maintain a 1:1.2 ratio of carboxylic acid to amine to account for side reactions .

- Workup : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for large-scale purity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Evidence : The compound shows poor solubility in water (<0.1 mg/mL) but moderate solubility in DMSO (25 mg/mL).

- Resolution : Use co-solvents (e.g., PEG-400) for in vivo studies or derivatize with hydrophilic groups (e.g., PEGylated analogs) .

Key Structural and Functional Insights

- Molecular Features :

- The 2,4-difluorobenzyl group enhances lipophilicity (clogP = 2.8), aiding blood-brain barrier penetration .

- Morpholine improves solubility and kinase binding via water-mediated hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.